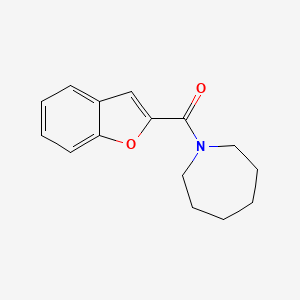

Azepan-1-yl(1-benzofuran-2-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl(1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-15(16-9-5-1-2-6-10-16)14-11-12-7-3-4-8-13(12)18-14/h3-4,7-8,11H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVFDDCTRFWAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Azepan 1 Yl 1 Benzofuran 2 Yl Methanone and Its Congeners

Retrosynthetic Analysis and Key Disconnections for the Azepan-1-yl(1-benzofuran-2-yl)methanone Core

Retrosynthetic analysis of the target compound, Azepan-1-yl(1-benzofuran-2-yl)methanone, reveals two primary and logical disconnection points. The most evident disconnection is at the amide bond, which simplifies the molecule into two readily accessible precursors: benzofuran-2-carboxylic acid and azepane (also known as hexamethyleneimine). This approach is highly strategic as it breaks down the complex target into simpler, often commercially available or easily synthesizable building blocks.

A further disconnection can be envisioned for the benzofuran-2-carboxylic acid scaffold itself. This involves cleaving the heterocyclic ring, typically between the oxygen atom and the C2 carbon, leading back to a substituted phenol, such as salicylaldehyde (B1680747), and a two-carbon unit that can be installed via various cyclization strategies. This two-tiered disconnection strategy provides a flexible and robust framework for the synthesis.

Key Disconnections:

Amide Bond Disconnection: This is the most common and direct approach, separating the acyl component from the amine component.

Target: Azepan-1-yl(1-benzofuran-2-yl)methanone

Precursors: Benzofuran-2-carboxylic acid and Azepane

Benzofuran (B130515) Ring Disconnection: This breaks down the heterocyclic core.

Target: Benzofuran-2-carboxylic acid

Precursors: Salicylaldehyde (or a related 2-hydroxyaryl ketone) and a C2-synthon (e.g., a haloacetate).

This analysis highlights that the primary synthetic challenge lies in the efficient formation of the benzofuran ring and the subsequent amide coupling reaction.

Established Synthetic Routes to the Benzofuran-2-yl Ketone Moiety

The benzofuran-2-yl ketone or its precursor, benzofuran-2-carboxylic acid, is a crucial intermediate. Numerous methods have been developed for its synthesis, often starting from ortho-hydroxy-substituted aromatic compounds. researchgate.net

One of the most classic and widely used methods is the Perkin rearrangement , which involves the reaction of a salicylaldehyde derivative with an acyl halide or anhydride (B1165640) in the presence of a base. A more direct and common route to benzofuran-2-carboxylates involves the condensation of salicylaldehydes with α-haloacetates, such as ethyl bromoacetate, in the presence of a base like potassium carbonate, followed by intramolecular cyclization. researchgate.net The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Another powerful method is the Rap–Stoermer reaction , which is particularly useful for synthesizing 2-acylbenzofurans. This reaction involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base. nih.gov For instance, various benzofuran-2-yl(phenyl)methanone derivatives have been efficiently synthesized using this method. nih.gov Ultrasound-assisted Rap–Stoermer reactions have also been shown to be effective, providing good yields in shorter reaction times. researchgate.net

Modern synthetic approaches often employ transition-metal catalysis. Palladium-catalyzed carbonylative cyclization of o-alkynylphenols is a notable example, offering an efficient route to the benzofuran-2-carboxylate skeleton. researchgate.netacs.org

The table below summarizes some established routes for the synthesis of the benzofuran-2-carboxylic acid/ketone core.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Condensation/Cyclization | Salicylaldehyde, Ethyl bromoacetate | K₂CO₃ | Ethyl benzofuran-2-carboxylate | researchgate.net |

| Rap–Stoermer Reaction | Salicylaldehyde, α-Haloketone | Base (e.g., K₂CO₃) | Benzofuran-2-yl ketone | nih.gov |

| Ultrasound-Assisted Rap–Stoermer | 3-Chloroacetyl-9-methyl-9H-carbazole, Salicylaldehydes | PEG-400, CH₃CN | Benzofuran-2-yl(carbazolyl)methanone | researchgate.net |

| Palladium-Catalyzed Carbonylative Cyclization | o-Alkynylphenols | Pd catalyst, CO | Benzofuran-2-carboxylate | researchgate.net |

| Palladium-Catalyzed C-H Functionalization/Cyclization | Benzoquinone, Terminal alkynes | Pd(OAc)₂ | 2,3-disubstituted 5-hydroxybenzofuran | researchgate.net |

Synthetic Pathways for the Azepane Moiety Functionalization

In the context of synthesizing Azepan-1-yl(1-benzofuran-2-yl)methanone, the "functionalization" of the azepane moiety primarily refers to its acylation with the benzofuran-2-carbonyl group. Azepane (hexamethyleneimine) is a commercially available cyclic secondary amine. Its synthesis is well-established, typically proceeding via the cyclization of 6-aminohexanol or the reduction of caprolactam. For the purpose of this synthesis, azepane is used as a nucleophile without prior functionalization. Its role is to react with an activated form of benzofuran-2-carboxylic acid to form the final amide product. The key reactive feature of azepane is its secondary amine nitrogen, which readily participates in nucleophilic acyl substitution reactions.

Coupling Reactions and Bridging Methodologies for Methanone (B1245722) Linkage Formation

The formation of the methanone linkage, which in this case is an amide bond, is the final key step in the synthesis of Azepan-1-yl(1-benzofuran-2-yl)methanone. This transformation is achieved by coupling benzofuran-2-carboxylic acid with azepane. Standard peptide coupling reagents are commonly employed to activate the carboxylic acid, facilitating the nucleophilic attack by the secondary amine of azepane.

The carboxylic acid is typically converted in situ into a more reactive species, such as an active ester, an acyl-isourea, or an acylphosphonium species. Common coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and widely used for forming amide bonds, including those in complex benzofuran-2-carboxamide (B1298429) derivatives. nih.govnih.gov

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).

A more recent, "green" approach avoids traditional coupling reagents altogether by first converting the carboxylic acid into a thioester, which then reacts cleanly with the amine in a one-pot process. nih.govrsc.org This method circumvents the formation of by-products that can be difficult to separate. nih.gov

The general reaction is as follows: Benzofuran-2-carboxylic acid + Azepane --(Coupling Reagent)--> Azepan-1-yl(1-benzofuran-2-yl)methanone

Modern Synthetic Techniques Applied to Analogues

To improve efficiency, yield, and reaction times, modern synthetic techniques are increasingly applied to the synthesis of benzofuran carboxamide analogues.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. In the synthesis of benzofuran-2-yl methanone derivatives, microwave energy has been successfully used. For example, the synthesis of benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives was achieved by reacting benzofuran-2-carbohydrazides with chalcones under microwave irradiation, demonstrating the utility of this technology in rapidly generating libraries of related compounds. researchgate.net

One-pot synthesis strategies are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. For the synthesis of elaborate benzofuran-2-carboxamide derivatives, multi-step one-pot procedures have been developed. mdpi.com One such strategy involves a C-H arylation at the C3 position of a benzofuran-2-carboxamide bearing an 8-aminoquinoline (B160924) (8-AQ) directing group, followed by a one-pot, two-step transamidation. nih.govchemrxiv.orgchemrxiv.org In this sequence, the 8-AQ amide is first activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and then treated with a new amine nucleophile to yield the final, diversified amide product in good to excellent yields. nih.govmdpi.com This modular approach allows for the rapid generation of a diverse set of analogues from a common intermediate.

The table below outlines a modern one-pot transamidation procedure.

| Step | Reagents and Conditions | Purpose | Reference |

| 1 | Boc₂O (5 equiv.), DMAP (15 mol%), MeCN, 60 °C, 5 h | Activation of the 8-AQ amide | nih.gov |

| 2 | Amine (1.5 equiv.), Toluene, 60 °C | Amide bond formation (transamidation) | nih.gov |

Oxidative Coupling Reactions

The synthesis of benzofuran derivatives often involves oxidative coupling reactions, which can form new carbon-carbon or carbon-heteroatom bonds. While direct oxidative coupling between a pre-formed azepane ring and a benzofuran-2-carboxylic acid derivative to form Azepan-1-yl(1-benzofuran-2-yl)methanone is not extensively documented, analogous reactions provide insight into potential synthetic routes.

One plausible approach is the cross-dehydrogenative coupling (CDC) . This strategy involves the direct coupling of two different C-H bonds, avoiding the need for pre-functionalized starting materials. Iron-catalyzed CDC has been used for the C-H amidation of benzofurans with anilines, suggesting that a similar approach could be explored for the coupling with cyclic amines like azepane. rsc.org Electrochemical methods also offer a green and efficient way to achieve cross-dehydrogenative coupling between phenols and β-dicarbonyl compounds to construct benzofurans, a strategy that could potentially be adapted for C-N bond formation. researchgate.netresearchgate.net

Palladium and copper catalysts are also pivotal in oxidative cyclization reactions to form the benzofuran ring itself. For instance, palladium-catalyzed intramolecular oxidative C-H/C-H coupling of heterocyclic derivatives has been reported. hw.ac.uk Similarly, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a facile route to polysubstituted benzofurans. nih.gov These methods typically form the benzofuran core, after which the azepane moiety could be introduced via standard amidation.

A hypothetical oxidative coupling route to Azepan-1-yl(1-benzofuran-2-yl)methanone could involve the C-H activation of azepane and its subsequent coupling with a benzofuran-2-carbonyl electrophile. Alternatively, C-H activation of the benzofuran ring at the C3 position, followed by amination, is a known transformation. hw.ac.uk

The following table summarizes potential catalytic systems for analogous oxidative coupling reactions that could be explored for the synthesis of the target compound and its congeners.

| Catalyst System | Reactants | Reaction Type | Potential Application |

| Iron catalyst / DDQ | Benzofuran & Aniline | Cross-dehydrogenative amidation | Direct coupling of azepane with a benzofuran C-H bond. rsc.org |

| Electrochemical (metal-free) | Phenol & β-dicarbonyl | Cross-dehydrogenative coupling | Green synthesis of the benzofuran core prior to amidation. researchgate.netresearchgate.net |

| Pd(OAc)₂ / AgOAc | N-(quinolin-8-yl)benzofuran-2-carboxamide & Aryl iodide | C-H Arylation | Functionalization of the benzofuran core. mdpi.com |

| Cu catalyst / O₂ | Phenol & Alkyne | Aerobic oxidative cyclization | Formation of the benzofuran ring. nih.gov |

Trans-amidation Protocols

Trans-amidation offers a powerful method for the synthesis of amides by exchanging the amine portion of an existing amide with a different amine. This is particularly useful for creating libraries of related compounds from a common intermediate. For the synthesis of Azepan-1-yl(1-benzofuran-2-yl)methanone and its congeners, a precursor amide, such as an N-(quinolin-8-yl)benzofuran-2-carboxamide, can be synthesized and subsequently reacted with azepane or a substituted azepane.

A highly efficient, two-step, one-pot trans-amidation protocol has been developed for C3-substituted benzofuran-2-carboxamides. mdpi.comnih.gov This method involves the activation of a precursor amide, for example, an 8-aminoquinoline (AQ) amide, with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This forms an N-acyl-Boc-carbamate intermediate, which then readily undergoes aminolysis with the desired amine, such as azepane, to yield the final amide product in good to excellent yields. mdpi.comnih.gov

The general reaction scheme is as follows:

Activation: The starting benzofuran-2-carboxamide (e.g., with an 8-aminoquinoline auxiliary) is treated with Boc₂O and DMAP in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 60 °C). nih.gov

Aminolysis: After the activation step, the desired amine (e.g., azepane) is added, and the reaction is stirred, often at a similar temperature, to afford the trans-amidated product. nih.gov

This protocol has been shown to be compatible with a range of benzofuran substrates and amine nucleophiles. nih.gov

| Precursor Amide | Reagents | Amine Nucleophile | Product |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | 1. Boc₂O, DMAP 2. Azepane | Azepane | Azepan-1-yl(1-benzofuran-2-yl)methanone |

| C3-Aryl-N-(quinolin-8-yl)benzofuran-2-carboxamide | 1. Boc₂O, DMAP 2. Substituted Azepane | Substituted Azepane | C3-Aryl-azepan-1-yl(1-benzofuran-2-yl)methanone |

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of Azepan-1-yl(1-benzofuran-2-yl)methanone can be approached by introducing chirality into either the azepane ring or the benzofuran moiety.

Chiral Azepanes: The stereoselective synthesis of substituted azepanes is a well-established field. uol.deresearchgate.net Methods include:

Ring-closing metathesis (RCM) of chiral diene precursors.

Reductive amination of chiral keto-amines. acs.org

Asymmetric lithiation-conjugate addition sequences to construct polysubstituted azepanes. researchgate.net

Piperidine (B6355638) ring expansion which can proceed with high stereoselectivity. researchgate.net

Enantioselective synthesis of [b]-annulated azepanes starting from β-oxoesters, where chirality is introduced via asymmetric allylic alkylation. uol.de

Once a chiral substituted azepane is synthesized, it can be coupled with benzofuran-2-carboxylic acid or its derivatives using standard amidation or the trans-amidation protocols described above to yield the desired chiral analogue.

Chiral Benzofurans: Introducing chirality into the benzofuran scaffold itself is another strategy. This can be achieved through various asymmetric synthesis methods, including:

Asymmetric cyclization reactions to form the benzofuran ring.

Enantioselective functionalization of a pre-existing benzofuran ring.

For example, the enantioselective separation of 1-(benzofuran-2-yl)alkylamines has been achieved using chiral stationary phases in liquid chromatography, indicating the stability of chirality at the α-position to the benzofuran ring. researchgate.net

The following table outlines some strategies for accessing chiral analogues:

| Chiral Moiety | Synthetic Strategy | Key Features |

| Azepane | Asymmetric allylic alkylation followed by reductive cyclization | High enantiomeric excess (>97% ee) can be achieved. uol.de |

| Azepane | Asymmetric lithiation-conjugate addition | Allows for the synthesis of polysubstituted chiral azepanes. researchgate.net |

| Azepane | Piperidine ring expansion | Diastereomerically pure azepanes can be obtained. researchgate.net |

| Benzofuran | Asymmetric synthesis of α-chiral BCPs followed by functionalization | Provides access to novel benzofuran bioisosteres. nih.gov |

Spectroscopic and Chromatographic Methods for Compound Characterization

The characterization of Azepan-1-yl(1-benzofuran-2-yl)methanone and its congeners relies on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the benzofuran and azepane moieties. The aromatic protons of the benzofuran ring typically appear in the range of δ 7.0-8.0 ppm. modgraph.co.uk The protons on the azepane ring would likely appear as a series of multiplets in the upfield region, generally between δ 1.5-4.0 ppm, with the protons adjacent to the nitrogen atom being the most deshielded. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide is expected to resonate in the downfield region (around 160-170 ppm). The aromatic carbons of the benzofuran ring would appear between δ 110-160 ppm, while the carbons of the azepane ring would be found in the aliphatic region (δ 20-60 ppm). spectrabase.comchemicalbook.comchemicalbook.com

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of benzofuran carboxamides. The fragmentation pattern can provide valuable structural information. For 2-aroylbenzofuran derivatives, common fragmentation includes the formation of acylium ions and losses of CO and CO₂. nih.gov The fragmentation of the azepane ring would likely involve cleavage adjacent to the nitrogen atom. libretexts.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a standard technique for assessing the purity of benzofuran derivatives. sielc.com A mobile phase consisting of acetonitrile and water with an acidic modifier is often employed. rsc.org

Chiral HPLC: For the separation and analysis of enantiomers of chiral analogues, chiral stationary phases (CSPs) are used. nih.gov Crown ether-based CSPs have been shown to be effective for the resolution of racemic primary amines, researchgate.net and polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of chiral compounds. sigmaaldrich.com The choice of mobile phase, often a mixture of alkanes and alcohols for normal phase or aqueous buffers with organic modifiers for reversed-phase, is crucial for achieving good separation. nih.gov

The table below summarizes the expected analytical data for Azepan-1-yl(1-benzofuran-2-yl)methanone.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons (benzofuran): ~δ 7.0-8.0 ppm. Azepane protons: ~δ 1.5-4.0 ppm (multiplets). |

| ¹³C NMR | Carbonyl carbon: ~δ 160-170 ppm. Benzofuran carbons: ~δ 110-160 ppm. Azepane carbons: ~δ 20-60 ppm. |

| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺. Fragmentation pattern showing characteristic losses from both the benzofuran and azepane moieties. |

| HPLC | A single peak on a reversed-phase column indicating purity. |

| Chiral HPLC (for chiral analogues) | Separation into two peaks for a racemic mixture on a suitable chiral stationary phase. |

Preclinical Biological Activity Investigations of Azepan 1 Yl 1 Benzofuran 2 Yl Methanone Derivatives

In Vitro Pharmacological Profiling against Molecular Targets

The initial stages of drug discovery heavily rely on in vitro assays to determine the interaction of new chemical entities with specific molecular targets. This approach allows for the rapid screening of compounds and provides insights into their potential mechanisms of action.

Enzyme Inhibition Studies

Enzymes are crucial regulators of biological processes, and their inhibition is a key strategy in the treatment of many diseases. The benzofuran (B130515) scaffold has been identified as a valuable pharmacophore in the design of various enzyme inhibitors.

Urease, a nickel-containing metalloenzyme, is vital for the survival of certain pathogenic bacteria, such as Helicobacter pylori, making it an attractive target for antimicrobial drug development. Research into benzofuran-based compounds has revealed significant urease inhibitory potential. For instance, a series of benzofuran-based hydrazone derivatives were synthesized and evaluated for their urease inhibitory profile. Several of these compounds demonstrated potent inhibition, with IC50 values significantly lower than that of the standard inhibitor, thiourea. Notably, compounds with specific substitutions on the phenyl ring, such as hydroxyl and methoxy (B1213986) groups, were found to be particularly active.

In another study, benzofuran-bearing thiazolidinone scaffolds were investigated. These derivatives also exhibited excellent to good inhibitory potential against urease. The most potent compound in this series showed an IC50 value of 1.2 ± 0.01 µM, which is substantially more active than thiourea (IC50 = 21.40 ± 0.21 µM) nih.gov. The structure-activity relationship (SAR) analysis indicated that the nature and position of substituents on the phenyl ring play a crucial role in the inhibitory activity.

| Compound Type | Specific Derivative Example | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Benzofuran-based Thiazolidinone | Compound 1 | 1.2 ± 0.01 | Thiourea | 21.40 ± 0.21 |

| Benzofuran-based Thiazolidinone | Compound 3 | 2.20 ± 0.01 | Thiourea | 21.40 ± 0.21 |

| Benzofuran-based Thiazolidinone | Compound 5 | 1.40 ± 0.01 | Thiourea | 21.40 ± 0.21 |

| Benzofuran-based Hydrazone | Compound 22 | 0.20 ± 0.01 | Thiourea | 21.86 ± 0.40 |

| Benzofuran-based Hydrazone | Compound 5 | 0.90 ± 0.01 | Thiourea | 21.86 ± 0.40 |

Inhibitors of α-amylase and α-glucosidase are important in the management of type 2 diabetes mellitus as they can delay carbohydrate digestion and reduce postprandial hyperglycemia. Studies on hydroxylated 2-phenylbenzofuran derivatives have shown them to be more active against α-glucosidase than α-amylase mdpi.com. One particular compound from this series was found to be 167 times more active than the reference drug, acarbose, and kinetic studies revealed a mixed-type inhibition mechanism mdpi.com.

Furthermore, a series of 2-acetylbenzofuran hydrazones and their metal complexes were screened for their inhibitory activity against yeast α-glucosidase. While the hydrazone ligands themselves showed good activity, some of their copper (II) complexes exhibited potent inhibition with IC50 values as low as 0.15 ± 0.003 µM, significantly outperforming acarbose (IC50 = 378.25 ± 0.12 µM).

| Compound Type | Specific Derivative Example | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 2-Phenylbenzofuran | Compound 16 | Significantly more active than reference | Acarbose | - |

| 2-Acetylbenzofuran Hydrazone Ligand | L3 | 47.51 ± 0.86 | Acarbose | 378.25 ± 0.12 |

| Cu(II) complex of L3 | Compound 10 | 1.15 ± 0.001 | Acarbose | 378.25 ± 0.12 |

| Cu(II) complex of L5 | Compound 13 | 0.15 ± 0.003 | Acarbose | 378.25 ± 0.12 |

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. The benzofuran scaffold is present in a number of natural and synthetic tyrosinase inhibitors. For example, 2-arylbenzofurans isolated from Morus yunnanensis have demonstrated potent inhibitory effects on mushroom tyrosinase, with IC50 values in the low micromolar to nanomolar range.

Kinetic studies have revealed that some benzofuran derivatives act as competitive inhibitors of tyrosinase, suggesting that they bind to the active site of the enzyme. The presence of hydroxyl groups on the aromatic rings of the benzofuran structure appears to be a key determinant of inhibitory activity. For instance, the naturally occurring 4,6,4'-trihydroxyaurone, a type of benzofuran derivative, is a highly effective tyrosinase inhibitor.

| Compound Type | Specific Derivative Example | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 2-Arylbenzofuran (from Morus sp.) | Morusyunnansin E | 0.12 ± 0.02 | Kojic Acid | - |

| 2-Arylbenzofuran (from Morus sp.) | Morusyunnansin F | 1.43 ± 0.43 | Kojic Acid | - |

| Fused Benzofuran Flavonoid | Mulberrofuran G | 6.35 ± 0.45 | Kojic Acid | 36.0 |

Adenosine Triphosphate Phosphoribosyltransferase (ATP-PRTase) is an enzyme involved in the de novo biosynthesis of purine nucleotides. Based on a thorough review of the available scientific literature, no studies have been published to date investigating the in vitro inhibitory activity of Azepan-1-yl(1-benzofuran-2-yl)methanone derivatives or other related benzofuran compounds against ATP-PRTase. This represents a gap in the current understanding of the pharmacological profile of this class of compounds and an area for potential future research.

Cathepsin L is a lysosomal cysteine protease that plays a significant role in various physiological and pathological processes, including cancer progression and metastasis. Consequently, the development of cathepsin L inhibitors is a promising avenue for anticancer therapy. Research has indicated that the benzofuran scaffold can be incorporated into molecules designed to inhibit cathepsins. For example, modifications to a cathepsin K inhibitor that included a benzofuran moiety at the P3 position, along with the introduction of bulkier hydrophobic aromatic groups at the P2 position, led to a significant improvement in potency and selectivity for cathepsin L. This suggests that the benzofuran structure can be a key component in designing selective and potent cathepsin L inhibitors. However, specific studies on Azepan-1-yl(1-benzofuran-2-yl)methanone derivatives against cathepsin L have not been reported.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of benzofuran have been identified as potent inhibitors of cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) is a key therapeutic strategy in the management of Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, which can alleviate symptoms like memory impairment and cognitive dysfunction. nih.gov

Research into a series of benzofuranyl derivatives has demonstrated their significant inhibitory activity against AChE, with Ki values ranging from 0.009 to 0.61 μM. nih.gov Notably, some of these derivatives exhibited stronger inhibition of AChE than BChE. For instance, compound 2i in a studied series was the most effective against AChE with a Ki value of 0.009 ± 0.006 μM. nih.gov In contrast, the inhibitory activity against BChE for the same series of compounds was in the micromolar range, with IC50 values between 14.74 ± 0.9085 to 34.65 ± 0.9085 μM. nih.gov

Another study on N-glycosyl benzofuran derivatives also showed promising acetylcholinesterase-inhibition activity. One of the synthesized compounds, N-(2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)benzofuran-2-carbxamide, demonstrated an inhibitory rate of 84%. researchgate.net The benzofuran core is a common feature in several clinically used drugs and natural compounds with a wide range of biological activities, including anti-inflammatory and anti-tumor effects. researchgate.netnih.gov

The following table summarizes the cholinesterase inhibitory activity of selected benzofuran derivatives:

| Compound | Target Enzyme | Inhibition (Ki) | Inhibition (IC50) |

| Benzofuranyl derivative 2i | Acetylcholinesterase | 0.009 ± 0.006 μM | --- |

| Benzofuranyl derivatives (2a–j) | Acetylcholinesterase | 0.009 to 0.61 μM | --- |

| Benzofuranyl derivatives (2a–j) | Butyrylcholinesterase | --- | 14.74 to 34.65 μM |

| N-glycosyl benzofuran derivative 5a | Acetylcholinesterase | --- | 84% inhibition rate |

Fumarate Hydratase Targeting

Fumarate hydratase (FH) is a crucial enzyme in the citric acid cycle. nih.gov Germline mutations in the FH gene can lead to a predisposition to certain types of cancer, such as hereditary leiomyomatosis and renal cell carcinoma (HLRCC). nih.gov The loss of FH function leads to metabolic reprogramming in tumor cells, making it a potential therapeutic target. nih.gov At present, there is no available research specifically investigating the targeting of fumarate hydratase by Azepan-1-yl(1-benzofuran-2-yl)methanone or its close derivatives.

Receptor Binding and Ligand Affinity Assays

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3R have been investigated for their potential in treating neurological disorders. semanticscholar.org

Studies on a series of acetyl- and propionyl-phenoxyalkyl derivatives containing an azepane moiety have revealed potent H3R ligands. semanticscholar.org For instance, compound 16 (1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one) and compound 17 (1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one) demonstrated high affinity for human H3Rs with Ki values of 30 nM and 42 nM, respectively. semanticscholar.org The structure-activity relationship studies indicated that the azepane group, in comparison to other cyclic amines like piperidine (B6355638), contributed favorably to the binding affinity. semanticscholar.org

The following table presents the binding affinities of selected azepane derivatives for the histamine H3 receptor:

| Compound | Receptor | Binding Affinity (Ki) |

| 16 | Human H3R | 30 nM |

| 17 | Human H3R | 42 nM |

Cannabinoid receptors, CB1 and CB2, are components of the endocannabinoid system and are involved in various physiological processes. While the CB1 receptor is primarily expressed in the brain and mediates the psychoactive effects of cannabinoids, the CB2 receptor is mainly found in immune cells and is a target for treating inflammatory conditions without psychiatric side effects. researchgate.net

A study on 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives identified them as a new class of CB2 receptor agonists. researchgate.net One of the most potent compounds in this series, 25r , displayed high selectivity for the CB2 receptor with an EC50 of 21.0 nM and an Emax of 87%. researchgate.net Importantly, it showed very low affinity for the CB1 receptor (EC50 > 30 μM), resulting in a high selectivity ratio of over 1428. researchgate.net This selectivity is a desirable characteristic for therapeutic agents targeting the CB2 receptor.

The interaction of these derivatives with cannabinoid receptors is summarized in the table below:

| Compound | Receptor | Activity | EC50 | Selectivity (CB1/CB2) |

| 25r | CB2 | Agonist | 21.0 nM | >1428 |

| 25r | CB1 | > 30 μM |

Sigma receptors (σ1 and σ2) are intracellular proteins that have been implicated in a variety of cellular functions and are considered potential targets for the treatment of central nervous system disorders and cancer. mdpi.comnih.gov The σ1 receptor, in particular, acts as a ligand-operated molecular chaperone. mdpi.com

Research on spiro[ nih.govbenzofuran-1,4'-piperidines] has led to the discovery of potent σ1 receptor ligands. researchgate.net One such compound, 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile, which shares a spirocyclic structure with a benzofuran-like core, exhibited a very high affinity for the σ1 receptor with a Ki value of 1.54 nM and a high selectivity of 1030-fold over the σ2 receptor. researchgate.net While not direct derivatives of Azepan-1-yl(1-benzofuran-2-yl)methanone, these findings highlight the potential of the benzofuran scaffold in the design of selective sigma receptor ligands.

The binding affinities of a selected spirocyclic compound for sigma receptors are shown below:

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (σ1/σ2) |

| 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile | σ1 | 1.54 nM | 1030 |

Dopamine (B1211576) receptors are G-protein coupled receptors that play a crucial role in various neurological processes. The D2-like dopamine receptors, including D2R and D3R, are important targets for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. nih.govnih.gov

A series of potent and selective D3 receptor (D3R) antagonists with diazaspiro alkane cores have been synthesized and evaluated. nih.gov These compounds demonstrated favorable D3R affinity with Ki values in the nanomolar range (25.6–122 nM) and high selectivity over the D2R (264–905-fold). nih.gov Although these compounds are structurally distinct from Azepan-1-yl(1-benzofuran-2-yl)methanone, this research underscores the potential for developing selective dopamine receptor modulators from complex chemical scaffolds.

The binding affinities of selected diazaspiro alkane derivatives for the dopamine D3 receptor are presented in the following table:

| Compound Series | Receptor | Binding Affinity (Ki) | Selectivity (D3R vs D2R) |

| Diazaspiro alkane derivatives | D3R | 25.6–122 nM | 264–905-fold |

Adenosine Receptors (A2A) Antagonism

A series of benzofuran derivatives have been synthesized and evaluated for their antagonistic activity at the adenosine A2A receptor, a target of interest for neurodegenerative disorders like Parkinson's disease. nih.govdrugbank.com In these studies, modifications to the benzofuran core and its substituents were performed to enhance potency and improve pharmacokinetic profiles. nih.gov

Researchers identified that replacing an ester group on the lead compound with a phenyl ring improved its pharmacokinetic properties, while modifications to the amide moiety led to enhanced antagonistic activity. nih.gov From these structure-activity relationship (SAR) studies, specific compounds were identified as potent A2A receptor antagonists in vitro. nih.gov Further investigations based on a lead compound led to the discovery of a potent A2A antagonist, compound 12a, which demonstrated good oral bioavailability and in vivo efficacy in animal models. nih.gov This was achieved by replacing a phenyl group with a heterocyclic ring, which improved both the pharmacokinetic profile and aqueous solubility. nih.gov

Key findings from these preclinical studies identified several benzofuran derivatives as novel A2A receptor antagonists suitable for further evaluation in animal models of catalepsy. nih.gov

| Compound | Modification | Observed Activity | Reference |

|---|---|---|---|

| Lead Compound Derivative | Replacement of ester group with phenyl ring | Improved pharmacokinetic profile | nih.gov |

| Amide Moiety Derivatives | Modifications of the amide group | Enhanced antagonistic activity | nih.gov |

| Compound 12a | Replacement of phenyl group with a heterocyclic ring | Potent A2A antagonist with good oral bioavailability and in vivo efficacy | nih.gov |

In Vitro Cellular Activity Assessment

Antimicrobial Activity Evaluations

Benzofuran derivatives are recognized for their broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govmdpi.com Synthetic benzofurans have been tested against various microbial strains to determine their efficacy and spectrum of action. nih.gov

The antibacterial potential of benzofuran derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, a series of 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives were synthesized and tested for antimicrobial activity. nih.gov Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was identified as the most active derivative against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov

Another study investigating new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one found that one compound exhibited moderate activity specifically towards Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. mdpi.com Research into other benzofuran derivatives has shown that their inhibitory activity against Gram-negative bacteria can be higher than against Gram-positive bacteria. nih.gov For instance, certain 1-(thiazol-2-yl)pyrazoline derivatives incorporating a benzofuran moiety showed excellent activity against Gram-negative bacteria. nih.gov

| Compound Derivative | Bacterial Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 25922 | Most active in the series | nih.gov |

| 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivative (Compound 7) | Gram-positive strains | 16 - 64 µg/mL | mdpi.com |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-negative bacteria | Excellent activity (Inhibitory zone 25 mm) | nih.gov |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-positive bacteria | Good activity (Inhibitory zone 20 mm) | nih.gov |

The development of new agents against Mycobacterium tuberculosis is a critical area of research. Pentacyclic triterpene derivatives featuring a seven-membered azepane ring have been identified as a promising template for developing new antibacterial agents against M. tuberculosis H37Rv, as well as non-tuberculous and drug-resistant strains. nih.gov

An investigation into azepanobetulin and its amide derivative revealed significant in vitro antibacterial activity against the H37Rv MTB strain under both aerobic and anaerobic conditions. nih.gov Both compounds demonstrated a strong antibacterial effect against resistant MTB strains. nih.gov The amide derivative, in particular, showed slightly higher activity against resistant strains and also exhibited greater antibacterial potency against non-tuberculous mycobacterial strains such as M. avium and M. abscessus. nih.gov Molecular docking studies suggest that the antimycobacterial mechanism of action for these triterpenic azepane derivatives could involve the inhibition of tuberculosinyl adenosine transferase (Rv3378c). nih.gov

| Compound | Mycobacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Azepanobetulin | M. tuberculosis H37Rv, Resistant MTB strains | Increased in vitro antibacterial activity; Bacteriostatic mechanism | nih.gov |

| Azepanobetulin Amide Derivative | M. tuberculosis H37Rv, Resistant MTB strains, M. avium, M. abscessus | Predominant bactericidal effect; Higher potency against non-tuberculous strains | nih.gov |

Antineoplastic and Cytotoxic Activity Investigations

The benzofuran scaffold is a key component in many compounds investigated for anticancer activity. nih.govnih.gov Research has focused on the synthesis of novel derivatives and their evaluation against various cancer cell lines to identify potent and selective cytotoxic agents. nih.govresearchgate.net

A primary mechanism through which many benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that active benzofuran compounds can induce apoptosis through caspase-dependent pathways in cancer cells. nih.gov

For example, certain benzofuran-substituted chalcone derivatives have been shown to possess high cytotoxic activity against human breast (MCF-7, MDA-MB-231) and lung (A549, H1299) cancer cell lines. uludag.edu.truludag.edu.tr Further investigation revealed that these compounds induce apoptosis via the extrinsic pathway. uludag.edu.truludag.edu.tr Similarly, research on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one demonstrated that the most active compounds induce apoptosis in K562 leukemia cells. nih.gov The proapoptotic properties were confirmed through Caspase-Glo 3/7 assays and Annexin V-FITC tests. mdpi.comnih.gov

The molecular mechanisms underlying apoptosis induction by benzofuran derivatives can also involve the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential, leading to the release of cytochrome C and subsequent caspase activation. mdpi.comnih.gov This has been observed in studies where benzofuran derivatives induced apoptosis in human chondrosarcoma cells through ROS generation and mitochondrial dysfunction. mdpi.comnih.gov

| Compound/Derivative Type | Cancer Cell Line(s) | Mechanism/Pathway | Reference |

|---|---|---|---|

| Benzofuran-substituted chalcones (Compounds 2 and 4) | MCF-7, MDA-MB-231 (Breast); A549, H1299 (Lung) | Induction of apoptosis via the extrinsic pathway | uludag.edu.truludag.edu.tr |

| Bromoalkyl and bromoacetyl derivatives of benzofurans | K562, MOLT-4 (Leukemia) | Induction of apoptosis | mdpi.comnih.gov |

| 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives (Compounds 6 and 8) | K562 (Leukemia) | Confirmed proapoptotic properties via Caspase-Glo 3/7 and Annexin V-FITC assays | mdpi.comnih.gov |

| Benzofuran derivatives ACDB and BL-038 | Human chondrosarcoma cells | Induction of apoptosis via ROS generation and mitochondrial dysfunction | mdpi.comnih.gov |

Modulation of Reactive Oxygen Species (ROS) Generation

Derivatives of benzofuran have been investigated for their ability to modulate reactive oxygen species (ROS), which are critical signaling molecules involved in various cellular processes. Studies have shown that these compounds can exhibit both pro-oxidant and antioxidant properties. nih.gov In the context of cancer cell research, certain benzofuran derivatives have demonstrated pro-oxidative effects, leading to an increase in intracellular ROS levels. nih.govmdpi.com This elevation in ROS can disrupt cellular redox balance and trigger apoptotic pathways in cancer cells.

For instance, research on specific 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives revealed that they induce an increase in ROS generation in chronic myelogenous leukemia (K562) cells, particularly after 12 hours of incubation. nih.govnih.gov This pro-oxidative action is considered a key mechanism behind their cytotoxic and pro-apoptotic properties. nih.govmdpi.com Studies by other researchers have corroborated these findings, showing that benzofuran derivatives can induce apoptosis in human chondrosarcoma cells through ROS generation, which in turn leads to mitochondrial dysfunction and caspase activation. nih.govmdpi.com The BM7 compound, a bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, has also been shown to elevate ROS levels as part of its multifaceted anticancer mechanism. nih.gov

Conversely, other research has highlighted the antioxidant potential of different benzofuran-containing structures. nih.govmedcraveonline.com For example, novel furan (B31954)/benzofuran C-2 coupled quinoline hybrids have been synthesized and evaluated for their antioxidant activity, with some compounds showing effective scavenging of DPPH and hydrogen peroxide radicals. researchgate.net This dual role of benzofuran derivatives as both pro-oxidants and antioxidants underscores the dependence of this activity on the specific molecular structure and the cellular context. nih.gov

| Compound Class | Observed Effect on ROS | Cell Line/Model | Associated Outcome | Reference |

|---|---|---|---|---|

| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives | Pro-oxidative (Increased ROS) | K562 (Chronic Myelogenous Leukemia) | Induction of Apoptosis | nih.govmdpi.com |

| Benzofuran derivatives (ACDB, BL-038) | Pro-oxidative (Increased ROS) | Human Chondrosarcoma Cells | Induction of Apoptosis | nih.govmdpi.com |

| BM7 (Bromo derivative of benzofuran) | Increased ROS Levels | Various human cancer cell lines | Anticancer Activity | nih.gov |

| Furan/Benzofuran C-2 coupled quinoline hybrids | Antioxidant (Radical Scavenging) | DPPH and H2O2 assays | Radical Scavenging Activity | researchgate.net |

Inhibition of Pro-inflammatory Cytokine Secretion (e.g., Interleukin-6)

The immunomodulatory effects of benzofuran derivatives have been explored, with a particular focus on their ability to inhibit the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6). IL-6 is a pleiotropic cytokine that plays a significant role in inflammation and is also implicated in the progression and chemoresistance of certain malignancies. nih.gov

Further research into new heterocyclic/benzofuran hybrids has also revealed potent anti-inflammatory activity linked to cytokine inhibition. mdpi.com A specific piperazine (B1678402)/benzofuran hybrid (compound 5d) was shown to down-regulate the secretion of pro-inflammatory factors, including IL-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.com The mechanism of this inhibition is believed to be associated with the modulation of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory responses. mdpi.com In vivo studies with this compound further confirmed its ability to reduce serum and tissue levels of IL-6. mdpi.com

| Compound/Derivative | Cell Line/Model | Effect on IL-6 | Reference |

|---|---|---|---|

| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative (Compound 6) | K562 Cells | 50% reduction in secretion | nih.govmdpi.com |

| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative (Compound 8) | K562 Cells | 40% reduction in secretion | nih.govmdpi.com |

| Piperazine/benzofuran hybrid (Compound 5d) | LPS-stimulated RAW264.7 Cells | Down-regulation of secretion | mdpi.com |

| BM7 | Human cancer cell lines | Suppression of release | nih.gov |

Interference with Tubulin Polymerization

The microtubule network, which is formed by the polymerization of α- and β-tubulin dimers, is an essential component of the cellular cytoskeleton and a key target for anticancer drugs. researchgate.net Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. researchgate.net Several studies have identified tubulin as a molecular target for certain benzofuran derivatives. nih.govmdpi.com

Specifically, research into the mechanism of action for bromoalkyl and bromoacetyl derivatives of benzofuran revealed their ability to interfere with tubulin polymerization. nih.govmdpi.com This interaction is believed to be a primary contributor to their cytotoxic effects against leukemia cells. nih.govmdpi.com While direct studies on Azepan-1-yl(1-benzofuran-2-yl)methanone are limited in this context, the broader class of benzofuran-containing molecules has shown significant potential as tubulin inhibitors. For example, a series of parvifoline derivatives, which are functionalized sesquiterpenoids, were tested for their inhibitory effect on in vitro tubulin polymerization, with some compounds showing significant activity by binding to the colchicine site. nih.gov Other molecular hybrids incorporating different heterocyclic moieties have also been designed and shown to inhibit tubulin polymerization, suggesting that the benzofuran scaffold can be effectively utilized in the design of new antitubulin agents. mdpi.com

In Vitro Anti-inflammatory Properties

Beyond the inhibition of specific cytokines, benzofuran derivatives have demonstrated broader anti-inflammatory properties in various in vitro models. mdpi.comresearchgate.net These compounds are recognized for their potential to mitigate inflammatory processes, often through the modulation of key signaling pathways. medcraveonline.commdpi.com

A study focusing on newly synthesized heterocyclic/benzofuran hybrids evaluated their anti-inflammatory activities in an LPS-stimulated RAW 264.7 macrophage model. mdpi.com One particular compound, a piperazine/benzofuran hybrid (5d), exhibited a significant inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, with an IC50 value of 52.23 ± 0.97 μM and low cytotoxicity. mdpi.com Further investigation into its mechanism revealed that this compound significantly inhibits the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. mdpi.com This indicates that its anti-inflammatory effects are mediated by suppressing these classical inflammation signaling cascades. mdpi.com

Investigation of Analgesic and Antipyretic Effects

The therapeutic potential of benzofuran derivatives extends to analgesic and antipyretic activities. nih.govmdpi.com The core benzofuran structure has been identified as a valuable scaffold in the development of new pain-relieving agents. researchgate.net

Research has been conducted on various substituted 1-benzofurans to evaluate their analgesic properties. researchgate.net For instance, a series of 3-amino-1-benzofurans were synthesized and subsequently tested for analgesic activity. researchgate.net While specific data on antipyretic effects for Azepan-1-yl(1-benzofuran-2-yl)methanone derivatives are not extensively detailed in the available literature, the known anti-inflammatory properties of the benzofuran class, particularly the inhibition of pro-inflammatory mediators, suggest a plausible mechanism for reducing fever. mdpi.comnih.gov

Exploratory Studies on Other Biological Activities

The versatile benzofuran scaffold has been explored for a wide array of other biological activities. nih.govmdpi.commedcraveonline.com

Antiparasitic, Antiviral, and Antimicrobial Properties: Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govmedcraveonline.com Some derivatives have been tested against various bacterial and fungal strains. nih.govresearchgate.net For example, one study found that a specific 1-(1-benzofuran-2-yl)-2-mesitylethanone derivative was particularly active against Staphylococcus aureus and Escherichia coli. nih.gov The antiviral potential of this class of compounds has also been noted, with some benzofuran-based structures showing activity against viruses such as herpes viruses. nih.govgoogleapis.compensoft.net

CNS Regulatory Properties: Derivatives of benzofuran-2-yl(phenyl)methanone have been synthesized and evaluated as potential imaging agents for β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov Certain compounds with a N,N-dimethylamino group showed a high binding affinity for Aβ aggregates, and a radioiodinated version demonstrated good brain uptake, suggesting potential applications in CNS diagnostics. nih.gov The broader class of benzofurans has also been investigated for antidepressant and antipsychotic activities. medcraveonline.com

Antihyperglycemic Properties: The potential for benzofuran derivatives to act as antihyperglycemic agents has been recognized as part of their diverse pharmacological profile. nih.govmdpi.com

Anticonvulsant Properties: Several studies have highlighted the anticonvulsant potential of benzofuran derivatives. medcraveonline.comresearchgate.net For example, a hybrid molecule containing both a thiazole and a benzofuran ring, specifically (2-(azepan-1-yl)-4-phenylthiazol-5-yl)(benzofuran-2-yl)methanone, has been synthesized, pointing to the exploration of such structures in the context of anticonvulsant activity, a known property of some thiazole derivatives. dergipark.org.tr Other research has also confirmed that various benzofuran derivatives exhibit favorable protection in animal models of seizures. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Key Pharmacophoric Features for Biological Efficacy

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. For the azepan-1-yl(1-benzofuran-2-yl)methanone scaffold, the key pharmacophoric features can be deduced from the constituent moieties: the benzofuran (B130515) ring, the azepane ring, and the methanone (B1245722) linker.

The benzofuran ring is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various biological interactions, including hydrophobic and aromatic stacking interactions with protein residues. nih.govresearchgate.net Its oxygen atom can act as a hydrogen bond acceptor, further anchoring the molecule within a binding site. nih.gov The planarity of the benzofuran system also plays a crucial role in its interaction with flat receptor surfaces.

The azepane ring , a seven-membered saturated heterocycle, introduces a three-dimensional character to the molecule. lifechemicals.com The nitrogen atom within the azepane ring is a key feature, capable of acting as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. Its basicity can be crucial for forming salt bridges with acidic residues in a target protein. The flexible nature of the azepane ring allows it to adopt various conformations, which can be critical for optimal binding. lifechemicals.com

Influence of Substituent Patterns on Azepan-1-yl(1-benzofuran-2-yl)methanone Derivatives

The biological activity of the azepan-1-yl(1-benzofuran-2-yl)methanone scaffold can be significantly modulated by introducing various substituents at different positions on the benzofuran and azepane rings.

Substitutions on the benzofuran ring have been shown to have a profound impact on the biological activity of related compounds. nih.gov The nature and position of these substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule.

Electron-donating and Electron-withdrawing Groups: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzofuran ring can modulate the electron density of the aromatic system, affecting its interaction with biological targets. For instance, in a series of benzofuran derivatives, the presence of an electron-donating methoxy (B1213986) group was found to enhance anticancer activity. nih.gov Conversely, the introduction of strong electron-withdrawing groups can sometimes lead to a decrease in activity. nih.gov

Positional Importance: The position of the substituent on the benzofuran ring is a critical determinant of biological activity. nih.gov For example, studies on other benzofuran derivatives have shown that substitution at the C-2 position is crucial for cytotoxic activity. nih.govnih.gov

Table 1: Effect of Benzofuran Ring Substituents on Biological Activity of Related Derivatives

| Substituent | Position | Effect on Activity | Reference |

| Methoxy | C-6 | Enhanced anticancer activity | nih.gov |

| Bromo | C-5 | Enhanced antibacterial activity | nih.gov |

| Hydroxyl | C-6 | Excellent antibacterial activity | nih.gov |

| Phenyl | C-2 | Good antibacterial activity | nih.gov |

While specific SAR studies on substituted azepane rings within this exact scaffold are limited, general principles of medicinal chemistry suggest that substitution on the azepane ring can significantly influence activity. The conformational flexibility of the azepane ring is a key characteristic that can be constrained or altered by substituents, potentially locking the molecule into a more bioactive conformation. lifechemicals.com The introduction of substituents can also impact the solubility and lipophilicity of the compound. Bioisosteric replacement of the azepane ring with other cyclic amines, such as piperidine (B6355638) or morpholine, has been shown in other contexts to modulate activity and physicochemical properties. nih.gov

The methanone linker is a critical component for maintaining the structural integrity of the scaffold and for its interaction with biological targets. The carbonyl group's ability to act as a hydrogen bond acceptor is often a key interaction. nih.gov Modifications to this linker, such as its reduction to a methylene (B1212753) group or its replacement with other functionalities like an oxime, can drastically alter the compound's geometry and electronic properties, thereby affecting its biological activity. For example, in some benzofuran derivatives, furnishing a ketoxime residue to the ketone has been shown to increase antifungal activity. nih.gov

Table 2: Impact of Methanone Linker Modification on the Activity of Related Benzofuran Derivatives

| Linker Modification | Resulting Functional Group | Observed Effect on Activity | Reference |

| Oximation | Ketoxime | Increased antifungal activity | nih.gov |

| Reduction | Methylene | Altered geometry and electronics | researchgate.net |

The introduction of halogen atoms onto the benzofuran ring is a common strategy to enhance the biological activity of various heterocyclic compounds. nih.gov Halogens can increase lipophilicity, which may improve membrane permeability. Furthermore, they can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity. nih.gov

Studies on various benzofuran derivatives have consistently shown that halogenation, particularly with bromine or chlorine, can lead to a significant increase in anticancer and antibacterial activities. nih.govnih.gov The position of the halogen is also crucial, with para-substitution on a phenyl ring attached to the benzofuran core often showing maximal activity. nih.gov

Table 3: Influence of Halogenation on the Biological Activity of Related Benzofuran Derivatives

| Halogen | Position on Benzofuran Ring | Effect on Activity | Reference |

| Bromine | C-5 | Excellent antibacterial activity | nih.gov |

| Chlorine | C-5 | Enhanced anticancer activity | nih.gov |

| Fluorine | 4-position of a 2-benzofuranyl group | 2-fold increase in inhibitory activity | nih.gov |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The azepan-1-yl(1-benzofuran-2-yl)methanone scaffold possesses a degree of flexibility, primarily due to the azepane ring. lifechemicals.com Conformational analysis aims to identify the low-energy conformations of the molecule and, ideally, to determine which of these is the bioactive conformation—the one that binds to the target.

Development of Predictive QSAR Models for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) represents a crucial computational methodology in medicinal chemistry for developing mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.govnih.gov The primary goal of a QSAR study is to create a robust model that can predict the activity of new, untested compounds, thereby guiding the optimization of lead molecules like Azepan-1-yl(1-benzofuran-2-yl)methanone. nih.gov

While specific QSAR models exclusively developed for Azepan-1-yl(1-benzofuran-2-yl)methanone are not extensively documented in publicly available research, the principles for their development are well-established through studies on related benzofuran derivatives. nih.govresearchgate.net The process involves selecting a series of analogous compounds with known biological activities, calculating a wide range of molecular descriptors for each, and then using statistical methods to build a correlative model. derpharmachemica.com For a series including Azepan-1-yl(1-benzofuran-2-yl)methanone, descriptors would be calculated to numerically represent its key structural features: the flexible seven-membered azepane ring, the rigid planar benzofuran system, and the central carbonyl linker. The resulting model would aim to quantify how variations in these features impact biological efficacy, enabling the rational design of more potent analogues.

Quantum Chemical Descriptors in QSAR

In modern QSAR modeling, quantum chemical descriptors have become indispensable as they provide a more profound understanding of a molecule's electronic structure, which governs its interaction with biological targets. researchgate.netresearchgate.net These descriptors are derived from quantum mechanical calculations and can significantly enhance the accuracy and predictive power of a QSAR model compared to simpler physicochemical properties alone. researchgate.netucsb.edu For a molecule such as Azepan-1-yl(1-benzofuran-2-yl)methanone, these descriptors are critical for characterizing its reactivity, stability, and intermolecular interaction potential.

The table below summarizes key quantum chemical descriptors and their relevance in developing a QSAR model for Azepan-1-yl(1-benzofuran-2-yl)methanone.

| Descriptor | Symbol | Significance in QSAR Modeling |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the propensity to donate electrons; important for interactions with electron-deficient sites in a biological target. researchgate.netucsb.edu |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the propensity to accept electrons; relevant for interactions with electron-rich sites. researchgate.netucsb.edu |

| HOMO-LUMO Energy Gap | ΔE | A measure of molecular reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | µ | Quantifies the overall polarity of the molecule, influencing solubility and the ability to cross biological membranes. |

| Molecular Electrostatic Potential | MEP | Maps the charge distribution to identify positive (electrophilic) and negative (nucleophilic) regions, predicting sites for non-covalent interactions. |

| Partial Atomic Charges | q | Describes the electron distribution on each atom, crucial for understanding specific electrostatic and hydrogen-bonding interactions with a receptor. |

By incorporating these descriptors, a QSAR model can capture the subtle electronic variations among a series of Azepan-1-yl(1-benzofuran-2-yl)methanone analogues, leading to more accurate predictions and a clearer understanding of the structure-activity relationship at a molecular level.

Statistical Validation of QSAR Models

The development of a QSAR model does not end with the generation of an equation; the model must undergo rigorous statistical validation to ensure its reliability, robustness, and predictive power. basicmedicalkey.com Validation is arguably the most critical step, as it determines whether a model is a true representation of the structure-activity relationship or simply a chance correlation. derpharmachemica.com The process is generally divided into internal validation and external validation. basicmedicalkey.com

Internal validation assesses the stability and robustness of the model using only the initial training dataset. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. derpharmachemica.com In LOO cross-validation, a single compound is removed from the training set, a model is built with the remaining compounds, and this model is then used to predict the activity of the removed compound. This process is repeated until every compound has been left out once. The predictive ability of the model is quantified by the cross-validated correlation coefficient, q². A high q² value (typically > 0.5 or 0.6) indicates good internal predictivity. uniroma1.it Another internal validation method is Y-randomization, where the biological activity values are randomly shuffled to ensure the original model's robustness is not due to a chance correlation. uniroma1.it

External validation is considered the most stringent test of a model's predictive capability. basicmedicalkey.com It involves using the QSAR model, which was developed using the training set, to predict the biological activities of an external test set of compounds that were not used in the model's creation. semanticscholar.org The predictive power is often measured by the conventional correlation coefficient (R²) between the observed and predicted activities for the test set. uniroma1.it

The Organisation for Economic Co-operation and Development (OECD) has established principles for validated QSAR models, emphasizing goodness-of-fit, robustness, and predictivity. basicmedicalkey.com The table below lists key statistical metrics used for this purpose.

| Metric | Symbol | Typical Use | Acceptable Threshold |

| Coefficient of Determination | R² | Measures the goodness-of-fit for the training set. | > 0.6 |

| Leave-One-Out Cross-Validated R² | q² or R²cv | Assesses internal validation and model robustness. uniroma1.it | > 0.6 uniroma1.it |

| External Validation R² | R²pred | Measures the predictive power on an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Indicates the average magnitude of prediction errors. | As low as possible |

| Fischer Test Value | F | Assesses the statistical significance of the regression model. nih.gov | High value indicates significance |

For any QSAR model developed for Azepan-1-yl(1-benzofuran-2-yl)methanone and its analogues, adherence to these validation principles would be mandatory to ensure the model is genuinely predictive and can be confidently used to guide further drug design efforts. basicmedicalkey.com

Mechanistic Investigations and Molecular Interaction Studies

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For benzofuran (B130515) derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes and receptors.

Research on benzofuran-2-yl pyrazole (B372694) pyrimidine (B1678525) derivatives has utilized molecular docking to investigate their potential as thymidylate synthase inhibitors. nih.gov These studies help in understanding the structural requirements for effective binding. Similarly, computational analyses of benzofuran-2-carboxylic acids have explored their binding modes against Pim-1 kinase, a target in cancer therapy. researchgate.net

In a study of benzofuran hybrids as potential dual inhibitors of PI3Kα and VEGFR-2, molecular docking was employed to understand the interaction between the synthesized compounds and the active sites of these kinases. nih.gov The docking results for a highly active compound revealed key hydrogen bond interactions and hydrophobic contacts within the binding pockets. For instance, a related benzofuran derivative demonstrated interactions with key residues such as Tyr836, Asp810, and Lys802 in the PI3Kα active site. nih.gov

While specific docking data for Azepan-1-yl(1-benzofuran-2-yl)methanone is not publicly available, we can infer potential interactions based on studies of similar structures. The benzofuran ring is likely to form hydrophobic and aromatic interactions, while the carbonyl group can act as a hydrogen bond acceptor. The azepane ring may adopt various conformations to fit into hydrophobic pockets of a target protein.

Table 1: Representative Molecular Docking Data for Benzofuran Derivatives

| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (kcal/mol) |

| Benzofuran-pyrazole pyrimidines | Thymidylate Synthase | Not specified in abstract | Not specified in abstract |

| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Not specified in abstract | Not specified in abstract |

| Benzofuran hybrids | PI3Kα | Tyr836, Asp810, Lys802 | Not specified in abstract |

| Benzofuran hybrids | VEGFR-2 | Not specified in abstract | Not specified in abstract |

This table is illustrative and based on general findings for the compound classes mentioned.

Identification and Validation of Potential Molecular Targets

The identification of molecular targets is a critical step in understanding the pharmacological profile of a compound. For benzofuran derivatives, a variety of potential targets have been identified through experimental and computational methods.

Studies have shown that benzofuran compounds can exhibit anticancer activity by targeting enzymes like tubulin, Src kinase, and zeta-chain-associated protein (ZAP-70) kinase. mdpi.comnih.gov Some derivatives have also been identified as inhibitors of the HIF-1 pathway. nih.gov Furthermore, certain benzofuran-2-yl(phenyl)methanone derivatives have shown high affinity for β-amyloid plaques, suggesting their potential as diagnostic or therapeutic agents for Alzheimer's disease. nih.gov

The azepane moiety is present in compounds targeting G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net Therefore, it is plausible that Azepan-1-yl(1-benzofuran-2-yl)methanone could interact with GPCRs, with the azepane group contributing to binding at these targets.

Table 2: Potential Molecular Targets for Benzofuran and Azepane Derivatives

| Compound Family | Potential Molecular Target | Therapeutic Area |

| Benzofuran Derivatives | Tubulin, Kinases (Src, ZAP-70, PI3K, VEGFR-2), HIF-1 | Cancer |

| Benzofuran-2-yl(phenyl)methanones | β-amyloid plaques | Alzheimer's Disease |

| Azepane-containing compounds | Dopamine Receptors, Serotonin Receptors (GPCRs) | Neuroscience |

Allosteric Modulation versus Orthosteric Binding Mechanisms

Ligands can bind to a receptor at the primary (orthosteric) site, where the endogenous ligand binds, or at a secondary (allosteric) site. Allosteric modulators can fine-tune the receptor's response to the endogenous ligand, offering potential advantages in terms of safety and selectivity.

Some benzofuran derivatives have been investigated as allosteric modulators. For example, certain benzofuran-2-carboxamides have been developed from allosteric cannabinoid receptor type 1 (CB1) modulators. nih.gov The distinction between orthosteric and allosteric binding is crucial as it dictates the functional outcome of the ligand-receptor interaction. Orthosteric ligands often act as competitive inhibitors, while allosteric modulators can be positive, negative, or silent. nih.gov

The binding mechanism of Azepan-1-yl(1-benzofuran-2-yl)methanone has not been determined. However, the structural complexity of the molecule, with its distinct benzofuran and azepane moieties, allows for the possibility of it acting as either an orthosteric or an allosteric modulator, depending on the specific target protein. For GPCRs, the orthosteric binding site is often located within the transmembrane domain, while allosteric sites can be found in more diverse locations. nih.gov

Ligand-Receptor Binding Thermodynamics and Kinetics

The thermodynamics and kinetics of ligand binding provide a deeper understanding of the molecular interactions. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) describe the driving forces of binding, while kinetic parameters like the association (k_on) and dissociation (k_off) rates determine the duration of the drug-target interaction.

While specific thermodynamic and kinetic data for Azepan-1-yl(1-benzofuran-2-yl)methanone are not available, studies on other ligand-receptor systems can provide a framework for what might be expected. For instance, the binding of ligands to GPCRs can be either enthalpy-driven or entropy-driven, depending on the specific ligand and receptor. nih.gov Computational methods like free energy perturbation (FEP) can be used to predict the binding free energy (ΔG) of a ligand to a receptor. researchgate.net

Experimental techniques such as circular dichroism (CD) spectroscopy and fluorescence spectroscopy can be used to study the binding of ligands to proteins and determine binding affinities (K_d). A study on the interaction of 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA) used these techniques to determine dissociation constants, which were in the nanomolar range. nih.gov

Table 3: Representative Thermodynamic and Kinetic Data for Ligand-Protein Interactions

| Ligand | Protein | K_d (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| 4-nitrophenyl-benzofuran (BF1) | BSA | 28.4 ± 10.1 | Not Reported | Not Reported | Not Reported |

| 4-nitrophenyl-benzodifuran (BDF1) | BSA | 142.4 ± 64.6 | Not Reported | Not Reported | Not Reported |

This table provides examples from a study on related benzofuran derivatives and is for illustrative purposes. nih.gov The thermodynamic parameters (ΔG, ΔH, TΔS) were not reported in this specific study but are key components of binding analysis.

Computational Chemistry and Cheminformatics Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For Azepan-1-yl(1-benzofuran-2-yl)methanone, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate its optimized geometry and electronic characteristics. rsc.orgresearchgate.net

The optimized structure reveals the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric profile. For instance, the planarity of the benzofuran (B130515) ring system and the conformation of the flexible seven-membered azepane ring are key determinants of its interaction with biological macromolecules. physchemres.orgresearchgate.net

Furthermore, DFT calculations yield important electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and polarizability, which can be favorable for certain biological activities. nih.gov

Table 1: Predicted DFT-Calculated Properties for Azepan-1-yl(1-benzofuran-2-yl)methanone

| Property | Predicted Value | Significance |

| Optimized Geometry | ||

| C=O Bond Length (carbonyl) | ~1.23 Å | Influences reactivity and hydrogen bonding potential. |

| C-N Bond Length (amide) | ~1.35 Å | Indicates partial double bond character and rotational barrier. |

| Benzofuran-Carbonyl Dihedral Angle | Variable | Determines the overall shape and potential for steric hindrance. |

| Electronic Properties | ||

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 eV | Indicates chemical reactivity and stability. nih.gov |

| Dipole Moment | ~ 3.5 D | Reflects the overall polarity and influences solubility and interactions. |

Note: The values in this table are hypothetical and based on typical results for similar benzofuran derivatives found in the literature. Actual values would require specific calculations for the target molecule.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, core orbitals, and bonding and antibonding orbitals. physchemres.orgnih.gov

For Azepan-1-yl(1-benzofuran-2-yl)methanone, NBO analysis can reveal significant intramolecular interactions that contribute to its stability. These interactions are quantified by the second-order perturbation energy, E(2), which measures the energy of delocalization between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values signify stronger interactions.